molecular formula C17H14FN3O2 B2580093 N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide CAS No. 1385296-43-4

N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide

Cat. No.: B2580093
CAS No.: 1385296-43-4
M. Wt: 311.316
InChI Key: IVOSRTMUHRREKI-UHFFFAOYSA-N
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Description

N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a fluorophenyl group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide typically involves multiple steps:

  • Formation of the Cyano Group: : The cyano group can be introduced via nucleophilic substitution reactions. For instance, a suitable precursor like 2-fluorobenzyl chloride can react with sodium cyanide in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

  • Amidation Reaction: : The intermediate product from the first step can undergo an amidation reaction with benzoyl chloride in the presence of a base like triethylamine. This step forms the benzamide moiety.

  • Coupling Reaction: : The final step involves coupling the cyano-substituted intermediate with an amino acid derivative to form the complete structure. This reaction can be facilitated by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids under strong oxidative conditions.

    Reduction: Reduction of the cyano group can yield primary amines. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions or receptor-ligand binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The cyano group and the fluorophenyl moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzamide group can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[[Cyano-(2-chlorophenyl)methyl]amino]-2-oxoethyl]benzamide
  • N-[2-[[Cyano-(2-bromophenyl)methyl]amino]-2-oxoethyl]benzamide
  • N-[2-[[Cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide

Uniqueness

N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine can significantly alter the electronic properties of the compound, enhancing its stability and potentially increasing its biological activity compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[[cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-14-9-5-4-8-13(14)15(10-19)21-16(22)11-20-17(23)12-6-2-1-3-7-12/h1-9,15H,11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOSRTMUHRREKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC(C#N)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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